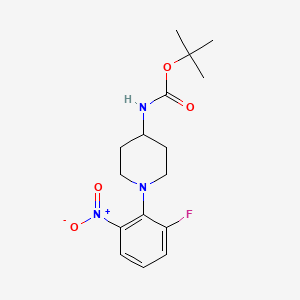
tert-Butyl (1-(2-fluoro-6-nitrophenyl)piperidin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl (1-(2-fluoro-6-nitrophenyl)piperidin-4-yl)carbamate” is a chemical compound with the molecular formula C16H22FN3O4 . It has an average mass of 339.362 Da and a monoisotopic mass of 339.159424 Da . It is available for purchase for research purposes .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (1-(2-fluoro-6-nitrophenyl)piperidin-4-yl)carbamate” is defined by its molecular formula, C16H22FN3O4 . Unfortunately, specific details about the arrangement of these atoms (i.e., the compound’s 3D structure) are not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl (1-(2-fluoro-6-nitrophenyl)piperidin-4-yl)carbamate” are not detailed in the search results. The molecular formula (C16H22FN3O4) and mass (339.362 Da) are known , but further details would require additional research.Wissenschaftliche Forschungsanwendungen
Graphical Synthetic Routes of Vandetanib
A study by Mi (2015) reviewed existing synthetic routes of Vandetanib, a tyrosine kinase inhibitor used in cancer therapy. It was found that tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate were used in a multi-step synthesis involving substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution to yield the title compound. This route showcases the compound's relevance in synthesizing complex pharmaceuticals with higher yield and commercial value on an industrial scale (Mi, 2015).
Applications in N-heterocycles Synthesis
Philip et al. (2020) discussed the use of tert-butanesulfinamide in the stereoselective synthesis of N-heterocycles, including piperidines, through sulfinimines. While not the same compound, this research contextually relates to the chemical frameworks involving piperidine structures, highlighting the broader applications of piperidine derivatives in synthesizing structurally diverse and therapeutically significant compounds (Philip et al., 2020).
Nucleophilic Aromatic Substitution
The research by Pietra and Vitali (1972) explored the reactions of piperidine with nitro-aromatic compounds, demonstrating nucleophilic aromatic substitution reactions that yield nitro-piperidinobenzene derivatives. Such reactions are fundamental in organic synthesis, suggesting the relevance of tert-Butyl (1-(2-fluoro-6-nitrophenyl)piperidin-4-yl)carbamate in studying and applying these types of chemical transformations (Pietra & Vitali, 1972).
Synthetic Antioxidants and Environmental Studies
Research on synthetic phenolic antioxidants (SPAs) like tert-butylphenol derivatives has been summarized by Liu and Mabury (2020), reflecting on their environmental occurrence, human exposure, and toxicity. This study contextualizes the environmental and health-related aspects of tert-butyl derivatives, underscoring the importance of understanding the impact of such compounds beyond their direct applications in synthesis and pharmaceuticals (Liu & Mabury, 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(2-fluoro-6-nitrophenyl)piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O4/c1-16(2,3)24-15(21)18-11-7-9-19(10-8-11)14-12(17)5-4-6-13(14)20(22)23/h4-6,11H,7-10H2,1-3H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPVZZMXBMNDKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=CC=C2F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693168 |
Source


|
| Record name | tert-Butyl [1-(2-fluoro-6-nitrophenyl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-(2-fluoro-6-nitrophenyl)piperidin-4-yl)carbamate | |
CAS RN |
1233951-67-1 |
Source


|
| Record name | tert-Butyl [1-(2-fluoro-6-nitrophenyl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3S,4R,5R)-2-[[amino-(6-hydroxy-6-methylheptan-2-yl)oxy-oxidophosphaniumyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B566664.png)
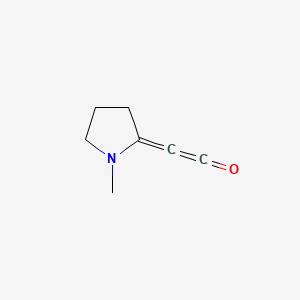
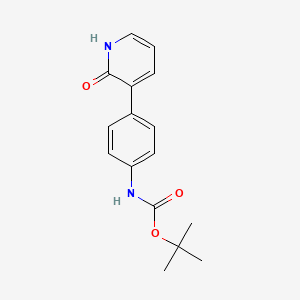
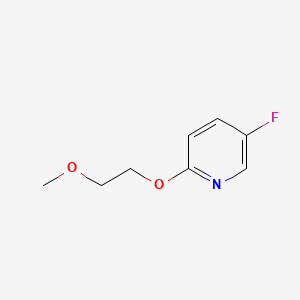
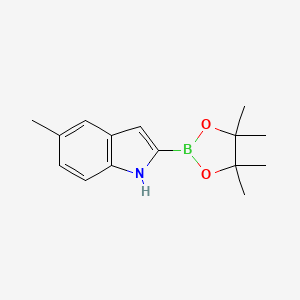
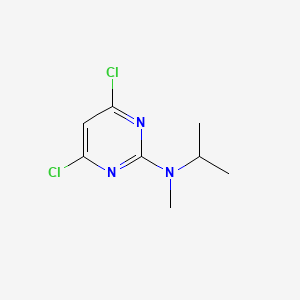
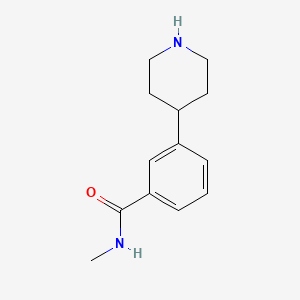
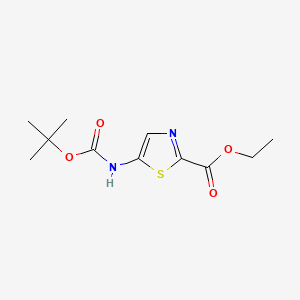
![3-Bromo-6-methoxyimidazo[1,2-a]pyrazine](/img/structure/B566678.png)
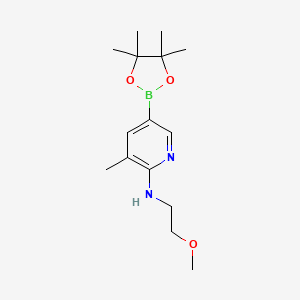
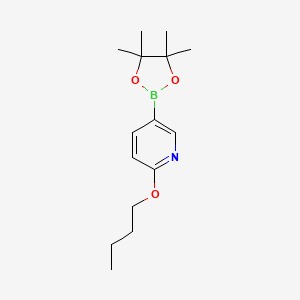
![2'-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B566685.png)